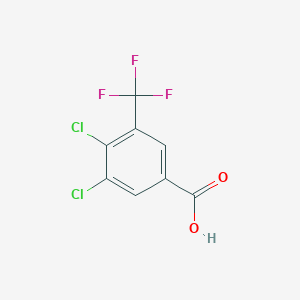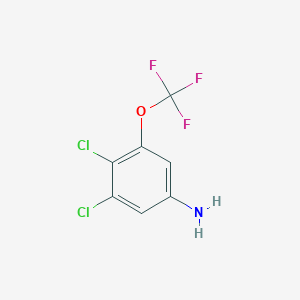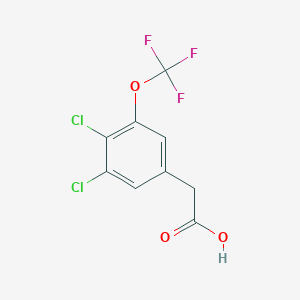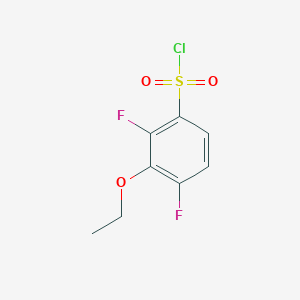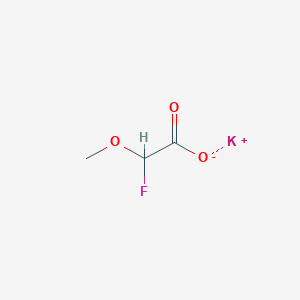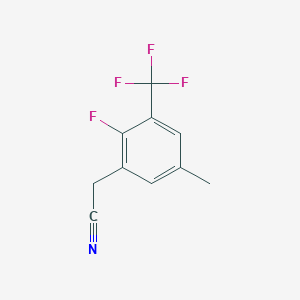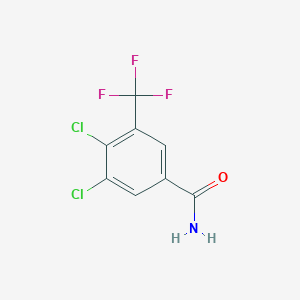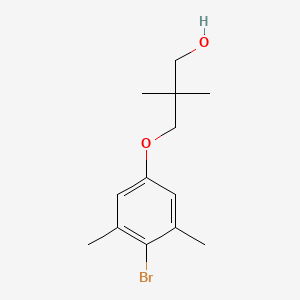
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol
Vue d'ensemble
Description
The compound “3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol” is a complex organic molecule. It contains a bromine atom attached to a phenyl ring, which is further substituted with two methyl groups and an ether linkage .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Applications De Recherche Scientifique
Lignin Model Compound Acidolysis
- Overview : The compound has been used in the study of lignin model compounds, particularly focusing on the acidolysis of non-phenolic β-O-4-type lignin model compounds. It contributes to understanding the mechanisms of C6-C2 and C6-C3 type model compounds under specific conditions.
- Key Findings : The research revealed that the presence of the γ-hydroxymethyl group significantly affects the mechanism, confirming the hydride transfer mechanism as a reaction route. Additionally, the contribution of an unknown mechanism was observed in the system, showing more involvement with decreasing concentration of HBr or Br−.
- Source : (T. Yokoyama, 2015)
Polybrominated Dibenzo-p-dioxins and Dibenzofurans Review
- Overview : The compound's structural analogs, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are studied for their occurrence as contaminants in brominated flame retardants and their production during the combustion of these chemicals.
- Key Findings : These compounds, similar in structure to the chemical of interest, show biological effects akin to those of PCDDs and PCDFs, including hepatic aryl hydrocarbon hydroxylase induction and thymic atrophy. They are stored in the liver and adipose tissue and eliminated via biliary excretion.
- Source : (J. Mennear & C. C. Lee, 1994)
Global Trends and Studies on Herbicide Toxicity
- Overview : Although not directly related to the specific compound, the research methodology for studying the toxicology and mutagenicity of 2,4-D herbicides offers a framework that could be applicable for studying the compound of interest.
- Key Findings : The review provides insights into the characteristics of 2,4-D toxicity and mutagenicity, employing a quantitative method to visualize and summarize information about the development of this field.
- Source : (Natana Raquel Zuanazzi et al., 2020)
Application in Organic Light-Emitting Diodes (OLEDs)
- Overview : The compound's structural relatives in the BODIPY-based material group have been explored for application in organic optoelectronics, including OLEDs.
- Key Findings : The review article highlights the developments in structural design and synthesis of BODIPY-based organic semiconductors, indicating potential pathways for leveraging similar compounds in optoelectronic applications.
- Source : (B. Squeo & M. Pasini, 2020)
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-5-11(6-10(2)12(9)14)16-8-13(3,4)7-15/h5-6,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLFZVPAUCOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
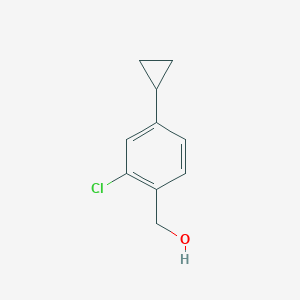
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


